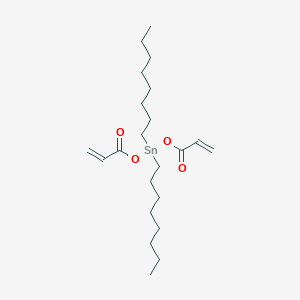
Bis(acryloyloxy)(dioctyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acryloyloxy)(dioctyl)stannane is an organotin compound that has garnered attention due to its unique chemical properties and potential applications in various fields. Organotin compounds, in general, are known for their versatility in industrial and chemical processes, and this compound is no exception. This compound is characterized by the presence of tin (Sn) bonded to dioctyl groups and acryloyloxy groups, making it a valuable catalyst and stabilizer in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(acryloyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with acryloyl chloride in the presence of a suitable solvent such as toluene. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+Acryloyl chloride→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound. The use of advanced equipment and automation ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(acryloyloxy)(dioctyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The acryloyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Bis(acryloyloxy)(dioctyl)stannane has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bis(acryloyloxy)(dioctyl)stannane involves its ability to coordinate with various substrates through its tin center. The dioctyl groups provide steric hindrance, while the acryloyloxy groups facilitate interactions with other molecules. This coordination ability allows the compound to act as an effective catalyst and stabilizer in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dioctyltin dilaurate: Another organotin compound used as a catalyst and stabilizer.
Tributyltin oxide: Known for its use in antifouling paints and as a biocide.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness
Bis(acryloyloxy)(dioctyl)stannane stands out due to its unique combination of dioctyl and acryloyloxy groups, which provide both steric and electronic effects that enhance its catalytic and stabilizing properties. This makes it particularly effective in polymerization reactions and as a stabilizer in various industrial applications.
Properties
CAS No. |
62480-06-2 |
|---|---|
Molecular Formula |
C22H40O4Sn |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[dioctyl(prop-2-enoyloxy)stannyl] prop-2-enoate |
InChI |
InChI=1S/2C8H17.2C3H4O2.Sn/c2*1-3-5-7-8-6-4-2;2*1-2-3(4)5;/h2*1,3-8H2,2H3;2*2H,1H2,(H,4,5);/q;;;;+2/p-2 |
InChI Key |
PWRPYOJPQUDGJK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


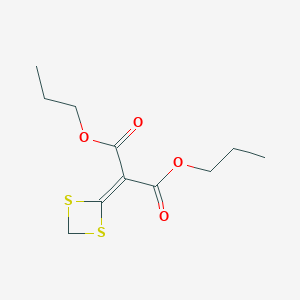
![[Benzene-1,3,5-triyltris(oxy)]tris[diheptyl(methyl)silane]](/img/structure/B14531831.png)
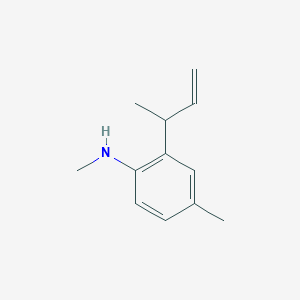
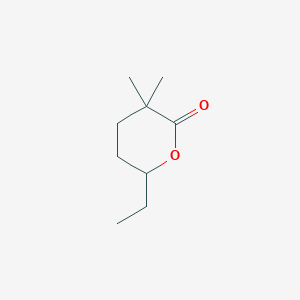
methanone](/img/structure/B14531846.png)

![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
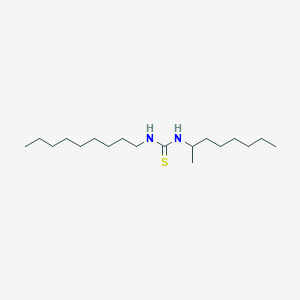
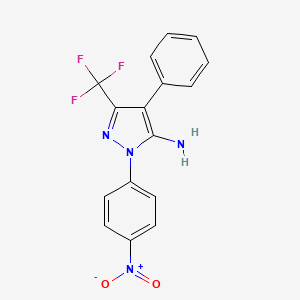

![4-Methyl-2-[(1-phenylethyl)amino]pentanenitrile](/img/structure/B14531877.png)
![5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14531878.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol](/img/structure/B14531908.png)
